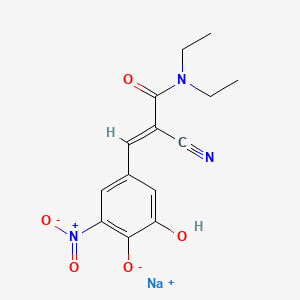

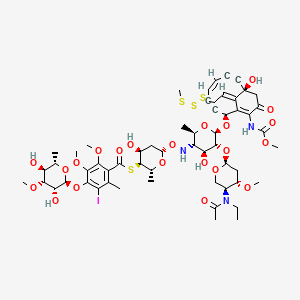

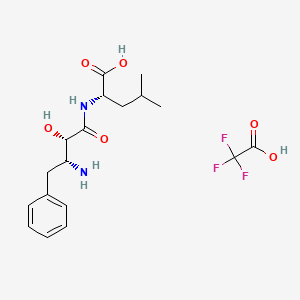

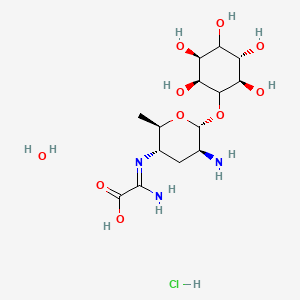

Bestatin trifluoroacetate

Overview

Description

Bestatin trifluoroacetate is an inhibitor of CD13 (Aminopeptidase N)/APN and leukotriene A4 hydrolase . It is used for cancer research .

Chemical Reactions Analysis

Bestatin trifluoroacetate is known to interact with several bioactive neuropeptides such as Met-enkaphalins, Leu-enkaphalins, β-Endorphin, and so on . Trifluoroacetic acid’s reaction with bases and metals, especially light metals, is strongly exothermic .Scientific Research Applications

1. Synthesis and Production Bestatin has been synthesized using readily available reagents and mild conditions, suitable for large-scale production. This method involves N-acyl-alpha-aminoacetophenone, yielding bestatin efficiently (Nishizawa et al., 1983).

2. Analytical Methodology A specific and sensitive method using gas chromatography mass spectrometry has been developed for the simultaneous determination of bestatin and its major metabolite, p-hydroxybestatin, in human serum. This method is highly precise for quantitative analysis (Koyama et al., 1980).

3. Pharmacokinetics and Metabolism Studies have detailed the pharmacokinetics and metabolism of bestatin in humans and rats, utilizing gas chromatography–mass spectrometry. This research provides critical insights into how bestatin is processed in the body (Miyazaki, 1981).

4. Immunomodulatory Effects Bestatin has been shown to have immunomodulatory effects. For instance, it enhances the recovery of radiation-induced impairments in the immunological reactivity of blood lymphocytes in bladder cancer patients (Blomgren et al., 1986). Additionally, it modulates the production of cytokines and chemokines by activated monocytes and macrophages, suggesting potential as an anti-inflammatory agent (Lkhagvaa et al., 2008).

5. Cancer Treatment Bestatin has shown promise in cancer treatment. A randomized double-blind placebo-controlled trial indicated that bestatin could prolong the survival of patients with resected stage I squamous-cell lung carcinoma (Ichinose et al., 2003). It also induces apoptosis in human leukemic cell lines, suggesting its potential application in leukemia treatment (Sekine et al., 1999).

6. Immunostimulant Properties Bestatin has been identified as an immunostimulant, shown to activate macrophage and enhance T-cell activity. Its therapeutic activity against experimental metastases in animal models highlights its potential in cancer immunotherapy (Talmadge et al., 1986).

7. Plant Physiology Interestingly, bestatin also finds application in plant physiology. It has been used as a chemical genetics approach to dissect jasmonate signaling in Arabidopsis, providing insights into plant defense mechanisms (Zheng et al., 2006).

8. Immunomodulating Drug in Infection Bestatin enhances cell-mediated immunity, correlating with the reduction of bacterial persistence in chronic Salmonella typhimurium infection, indicating its potential in managing bacterial infections (Dickneite et al., 1984).

9. Research in Mammals As an experimental tool, bestatin has been valuable in understanding the physiological role of mammalian exopeptidases, including their regulation of the immune system, tumor growth, and protein degradation (Scornik & Botbol, 2001).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7)/t12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOALAMWBTXFYPB-UDYGKFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

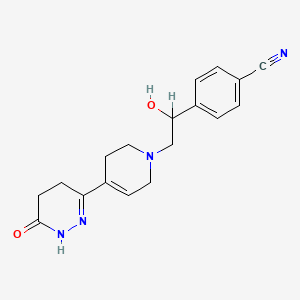

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)